Anethole

Description

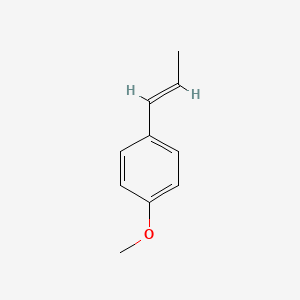

Structure

2D Structure

Properties

IUPAC Name |

1-methoxy-4-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVINXPYWBROJD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | anethole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Anethole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26795-32-4 | |

| Record name | Poly(trans-anethole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26795-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020087 | |

| Record name | (E)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992), Liquid, White solid with an odor of anise; Affected by light; [Hawley] Colorless liquid with a sweet odor of aniseed; [Merck Index] Colorless crystalline solid or liquid; mp = 20-23 deg C; [MSDSonline], Colourless to faintly yellow liquid with an aniseed-like odour | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anethole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Anethole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

454.1 °F at 760 mmHg (NTP, 1992), 234 °C | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

195 °F (NTP, 1992), 90.1 °C | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anethole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble (NTP, 1992), 1:8 IN 80% ALCOHOL; 1:1 IN 90% ETHANOL, ALMOST WATER INSOL; MISCIBLE WITH CHLOROFORM & ETHER, Water solubility = 1.110E-1 g/l @ 25 °C, Slightly soluble in water; miscible with chloroform and ether, 1 ml in 2 ml 96% alcohol (in ethanol) | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Anethole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9882 (NTP, 1992) - Less dense than water; will float, 0.9878 @ 20 °C/4 °C, 0.983-0.988 | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Anethole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.05 [mmHg], 5.45 Pa @ 294 deg K | |

| Record name | Anethole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

104-46-1, 4180-23-8, 50770-19-9 | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Anethole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4180-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anethole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Anethole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004180238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methoxy-4-(propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050770199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anethole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANETHOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Anethole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ANETHOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-4-(propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-anethole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-propenylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anethole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANETHOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3JEK5DO4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70.4 °F (NTP, 1992), 21.3 °C, Liquid Molar Volume = 0.1507 cu m/kmol; Heat of Fusion @ Melting Point = 1.60E+7 J/kmol | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Isolation of Trans-Anethole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-anethole, a phenylpropanoid with the chemical formula C₁₀H₁₂O, is an organic compound widely recognized for its characteristic sweet, licorice-like aroma and flavor. It is the primary aromatic constituent of several essential oils derived from various plant species. Beyond its extensive use in the food, beverage, and cosmetic industries, trans-anethole has garnered significant interest in the pharmaceutical and drug development sectors due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the principal natural sources of trans-anethole and details the methodologies for its extraction, isolation, and purification.

Natural Sources of Trans-Anethole

Trans-anethole is predominantly found in the essential oils of a select group of aromatic plants. The concentration of trans-anethole can vary significantly depending on the plant species, geographical origin, cultivation conditions, and the part of the plant utilized. The most commercially important natural sources of trans-anethole are star anise (Illicium verum), anise (Pimpinella anisum), and fennel (Foeniculum vulgare).

Quantitative Data on Trans-Anethole Content in Natural Sources

The following table summarizes the typical concentration of trans-anethole in the essential oils of its primary botanical sources.

| Botanical Source | Plant Family | Plant Part Used | Typical Trans-Anethole Concentration in Essential Oil (%) |

| Star Anise (Illicium verum) | Schisandraceae | Fruit | 80 - 90[1][2] |

| Anise (Pimpinella anisum) | Apiaceae | Seed | 80 - 95[3][4] |

| Fennel (Foeniculum vulgare) | Apiaceae | Seed | 50 - 80[3] |

Isolation and Purification of Trans-Anethole

The isolation of trans-anethole from its natural sources typically involves the extraction of the essential oil from the plant material, followed by purification to obtain a high-purity compound. Various extraction techniques are employed, each with its own advantages in terms of yield, purity, and environmental impact.

Extraction of Essential Oils

Steam distillation is the most traditional and widely used method for extracting essential oils from aromatic plants. This process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and essential oil vapor is then condensed, and the essential oil is separated from the water.

Solvent extraction utilizes organic solvents to dissolve the essential oil from the plant material. This method is particularly useful for plant materials that are sensitive to the high temperatures of steam distillation. Common solvents include ethanol, methanol, and hexane.[5] Variations of this method include:

-

Soxhlet Extraction: A continuous extraction method that allows for efficient extraction with a relatively small amount of solvent.

-

Maceration: A simple process where the plant material is soaked in a solvent for a period of time.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency.[6]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Quantitative Data on Trans-Anethole Yield from Various Extraction Methods

The choice of extraction method significantly impacts the yield of trans-anethole. The following table provides a comparison of yields obtained from star anise (Illicium verum) using different extraction techniques.

| Extraction Method | Plant Source | Solvent | Yield of Trans-Anethole (%) | Reference |

| Steam Distillation | Star Anise | Water | 74.96 | [7] |

| Solvent Extraction | Star Anise | Not Specified | 70.61 | [7] |

| Supercritical Fluid Extraction (SFE) | Star Anise | CO₂ | 77.31 | [7] |

| Microwave-Assisted Extraction (MAE) | Star Anise | Ethanol | 30.76 | [8] |

| Ultrasound-Assisted Extraction (UAE) | Star Anise | Ethanol | 41.05 | [8] |

| Enzyme-Assisted Extraction (EAE) | Star Anise | Ethanol | 40.90 | [8] |

| MAE-UAE-EAE Combined | Star Anise | Ethanol | 56.00 | [8] |

| Hydrodistillation | Fennel Seeds | Water | 8.82 mg/g | [9] |

| Traditional Methanolic Extraction | Fennel Seeds | Methanol | 6.44 mg/g | [9] |

| Ultrasound-Assisted Methanolic Extraction | Fennel Seeds | Methanol | 8.34 mg/g | [9] |

Purification of Trans-Anethole

Following the initial extraction, the crude essential oil often requires further purification to isolate trans-anethole in a highly pure form.

Crystallization is a common method for purifying trans-anethole, particularly from essential oils with a high initial concentration. The process involves dissolving the crude oil in a suitable solvent and then cooling the solution to induce the crystallization of trans-anethole, which can then be separated by filtration. A patent describes a method involving the formation of an aqueous emulsion of crude anethole followed by crystallization.[10][11]

Flash chromatography is a rapid and efficient technique for purifying compounds from a mixture. The crude essential oil is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture (mobile phase) is passed through the column under pressure. The different components of the oil travel through the column at different rates and are collected as separate fractions.

Experimental Protocols

Protocol 1: Steam Distillation of Trans-Anethole from Star Anise

Materials:

-

Ground star anise (Illicium verum)

-

Distilled water

-

Steam distillation apparatus (including a distillation flask, condenser, and receiving flask)

-

Heating mantle

-

Separatory funnel

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Place a known quantity of ground star anise (e.g., 100 g) into the distillation flask.

-

Add distilled water to the flask until the plant material is fully submerged.

-

Assemble the steam distillation apparatus.

-

Heat the flask to generate steam and begin the distillation process.

-

Continue distillation until no more oil is observed in the distillate.

-

Collect the distillate, which will be a milky emulsion of essential oil and water.

-

Transfer the distillate to a separatory funnel and extract the essential oil with diethyl ether (e.g., 3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator to yield the crude star anise essential oil.[8]

Protocol 2: Soxhlet Extraction of Trans-Anethole from Fennel Seeds

Materials:

-

Ground fennel seeds (Foeniculum vulgare)

-

Soxhlet extraction apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

-

Heating mantle

-

Ethanol (95%)

-

Rotary evaporator

Procedure:

-

Place a known quantity of ground fennel seeds (e.g., 50 g) into a thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill the round-bottom flask with ethanol (e.g., 250 mL).

-

Assemble the Soxhlet apparatus and heat the flask to boil the ethanol.

-

Allow the extraction to proceed for a set period (e.g., 6 hours), during which the solvent will continuously cycle through the plant material.

-

After extraction, allow the apparatus to cool.

-

Remove the solvent from the extract using a rotary evaporator to obtain the crude fennel extract.

Protocol 3: Flash Chromatography Purification of Trans-Anethole

Materials:

-

Crude essential oil containing trans-anethole

-

Flash chromatography system

-

Silica gel (as stationary phase)

-

Hexane and ethyl acetate (as mobile phase)

-

Test tubes for fraction collection

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve a known amount of the crude essential oil in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

-

Carefully load the sample onto the top of the silica gel column.

-

Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) if necessary.

-

Collect fractions in test tubes.

-

Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Combine the fractions containing pure trans-anethole.

-

Remove the solvent using a rotary evaporator to obtain purified trans-anethole.

Visualization of the Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of trans-anethole from a natural source.

Caption: General workflow for the isolation and purification of trans-anethole.

Conclusion

This technical guide has detailed the primary natural sources of trans-anethole and provided a comprehensive overview of the methodologies for its isolation and purification. The selection of the most appropriate extraction and purification techniques will depend on various factors, including the specific botanical source, the desired purity of the final product, scalability, and economic considerations. The provided quantitative data and experimental protocols serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile and pharmacologically significant natural compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Illicium verum (Star Anise) and Trans-Anethole as Valuable Raw Materials for Medicinal and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. US4902850A - Purification of this compound by crystallization - Google Patents [patents.google.com]

- 9. FR2635102A1 - this compound PURIFICATION PROCESS - Google Patents [patents.google.com]

- 10. magritek.com [magritek.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to the Cis and Trans Isomers of Anethole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole is a phenylpropanoid organic compound widely found in essential oils of plants such as anise, fennel, and star anise.[1] It is a key flavoring agent and possesses a range of interesting biological activities. This compound exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical, chemical, and biological properties. The trans-isomer is the more abundant and stable form found in nature.[1][2] This guide provides a comprehensive technical overview of the cis and trans isomers of this compound, focusing on their properties, synthesis, and biological significance.

Chemical Structure and Properties

The chemical structure of this compound consists of a methoxy-substituted benzene ring with a propenyl side chain. The cis and trans isomers differ in the spatial arrangement of the substituents around the double bond of the propenyl group.

Table 1: Physicochemical Properties of Cis- and Trans-Anethole

| Property | trans-Anethole | cis-Anethole | References |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O | [3] |

| Molecular Weight | 148.20 g/mol | 148.20 g/mol | [3] |

| Appearance | Colorless liquid or white crystals | Liquid | [2][3] |

| Odor | Sweet, anise-like | Less pleasant than trans | [2] |

| Boiling Point | 234-237 °C | --- | [2] |

| Melting Point | 21.4 °C | -22.5 °C | [2] |

| Density | ~0.988 g/cm³ at 25°C | ~0.988 g/mL at 25 °C | [2] |

| Refractive Index | 1.5570-1.5610 at 20°C | --- | [2] |

| Solubility | Poorly soluble in water, highly soluble in ethanol | --- | [4] |

| Toxicity (LD₅₀, rat) | 900 mg/kg | 93 mg/kg | [2] |

Table 2: Spectroscopic Data for the Characterization of this compound Isomers

| Spectroscopic Data | trans-Anethole | cis-Anethole | References |

| ¹H NMR (CDCl₃, δ in ppm) | 7.32 (d, 2H), 6.89 (d, 2H), 6.41 (d, 1H), 6.15 (dq, 1H), 3.84 (s, 3H), 1.92 (dd, 3H) | 5.77 (dq, 1H), 3.85 (s, 3H), 1.96 (dd, 3H) (Signals are often overlapped by the trans isomer) | [5] |

| ¹³C NMR (CDCl₃, δ in ppm) | 159.1, 131.8, 131.0, 127.4, 123.8, 114.4, 55.6, 18.9 | --- | [5] |

| IR (cm⁻¹) | 965 (trans C-H out-of-plane bend) | --- | [6] |

| Mass Spectrum (m/z) | 148 (M+), 147, 133, 117, 105, 91, 77 | 148 (M+), 147, 133, 117, 105, 91, 77 | [7] |

Experimental Protocols

Extraction of trans-Anethole from Anise Seeds by Steam Distillation

This protocol describes the isolation of the essential oil rich in trans-anethole from anise seeds.

Materials:

-

Ground anise seeds (e.g., 50 g)

-

Distilled water

-

Steam distillation apparatus (Clevenger-type)

-

Separatory funnel

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Place the ground anise seeds into the boiling flask of the steam distillation apparatus.

-

Add a sufficient amount of distilled water to the flask to cover the plant material.

-

Heat the flask to generate steam, which will pass through the anise seeds, carrying the volatile essential oil.

-

The steam and essential oil vapor will condense in the condenser and be collected in the receiving vessel.

-

Continue the distillation until no more oil is collected.

-

Transfer the collected distillate to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 2 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the essential oil.[8][9]

Isomerization of cis-Anethole to trans-Anethole

This protocol outlines a method for converting the less stable cis-isomer to the more stable trans-isomer.

Materials:

-

A mixture of cis- and trans-anethole

-

Rhodium trichloride (catalyst)

-

Absolute ethanol

-

Nitrogen gas

-

Reaction vessel with reflux condenser and heating mantle

Procedure:

-

In a reaction vessel, combine the this compound isomer mixture, a catalytic amount of rhodium trichloride, and absolute ethanol.

-

Purge the reaction vessel with nitrogen gas.

-

Heat the mixture to reflux (approximately 75-80°C for ethanol) and maintain for several hours (e.g., 8 hours).

-

Monitor the reaction progress using a suitable analytical technique such as gas chromatography (GC) to determine the ratio of cis to trans isomers.

-

Once the desired conversion is achieved, cool the reaction mixture.

-

The ethanol can be removed by distillation.

-

The resulting this compound can be further purified by fractional distillation to separate the trans-anethole from any remaining cis-isomer and catalyst residues.[10]

Synthesis of this compound from Anisole

This protocol describes a synthetic route to produce this compound from anisole and propionyl chloride.

Materials:

-

Anisole

-

Propionyl chloride

-

Aluminum chloride (or other Friedel-Crafts catalyst)

-

Dichloromethane (or other suitable solvent)

-

Sodium borohydride

-

Methanol

-

Organic acid (e.g., p-toluenesulfonic acid) or acidic inorganic salt (e.g., sodium bisulfate)

-

Apparatus for Friedel-Crafts acylation, reduction, and dehydration/distillation

Procedure:

-

Friedel-Crafts Acylation:

-

In a reaction vessel under an inert atmosphere, dissolve anisole in a suitable solvent like dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add aluminum chloride, followed by the dropwise addition of propionyl chloride.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC or GC).

-

Quench the reaction by carefully adding it to ice-water.

-

Separate the organic layer, wash with water and brine, dry over a drying agent, and remove the solvent to obtain 4-methoxypropiophenone.

-

-

Reduction:

-

Dissolve the 4-methoxypropiophenone in methanol.

-

Slowly add sodium borohydride in portions while cooling the reaction.

-

Stir until the reduction is complete (monitored by TLC or GC).

-

Remove the methanol under reduced pressure and add water.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield 1-(4-methoxyphenyl)propan-1-ol.

-

-

Dehydration:

-

Combine the 1-(4-methoxyphenyl)propan-1-ol with a catalytic amount of an organic acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture, and distill off the water formed during the reaction.

-

The resulting this compound can be purified by fractional distillation to separate the trans-isomer.[11]

-

Biological Activities and Signaling Pathways

This compound isomers exhibit a range of biological activities, with the trans-isomer being the most studied.

Estrogenic Activity

Trans-anethole has been shown to possess estrogenic activity. While some studies suggest it can interact with estrogen receptors (ER), other research indicates that some of its effects, such as in breast cancer cells, can be independent of the ER status.[12] this compound's structural similarity to catecholamines may also allow it to displace dopamine from its receptors, potentially leading to an increase in prolactin secretion.[4]

Antimicrobial and Antifungal Activity

This compound has demonstrated potent antimicrobial properties against a variety of bacteria, yeasts, and fungi.[4] Its mechanism of action is thought to involve the disruption of cell membrane integrity and the inhibition of cellular respiration.[13]

Anti-inflammatory and Anti-cancer Activity

Trans-anethole has also been investigated for its anti-inflammatory and anti-cancer properties. It has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14] In the context of cancer, this compound has been found to induce apoptosis and suppress cell survival in breast cancer cells, potentially through the modulation of the NF-κB signaling pathway.[12]

Conclusion

The cis and trans isomers of this compound present a fascinating case study in how subtle changes in molecular geometry can lead to significant differences in physical, chemical, and biological properties. While trans-anethole is widely utilized for its pleasant flavor and aroma, and shows promise in various therapeutic applications, the higher toxicity of cis-anethole necessitates careful control and analysis in commercial preparations. The experimental protocols provided herein offer a foundation for the extraction, synthesis, and isomerization of these compounds. Further research into the specific molecular targets and signaling pathways of this compound isomers will continue to unveil their full potential in the fields of food science, pharmacology, and drug development.

References

- 1. idealpublication.in [idealpublication.in]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. This compound | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. researchgate.net [researchgate.net]

- 8. azom.com [azom.com]

- 9. magritek.com [magritek.com]

- 10. US4038325A - Isomerization of cis-anethole to trans-anethole - Google Patents [patents.google.com]

- 11. CN103058835A - Synthetic method of this compound - Google Patents [patents.google.com]

- 12. This compound suppressed cell survival and induced apoptosis in human breast cancer cells independent of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activities of Anethole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole, a phenylpropanoid widely found in the essential oils of plants such as anise, fennel, and star anise, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this natural compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound (1-methoxy-4-(1-propenyl)benzene) is a colorless, fragrant liquid with a characteristic sweet, licorice-like flavor. Traditionally used in food, beverage, and cosmetic industries as a flavoring and fragrance agent, emerging scientific evidence has highlighted its potential as a bioactive molecule with a wide spectrum of therapeutic applications. This guide delves into the core biological activities of this compound, including its anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial effects. A key focus is placed on the underlying signaling pathways that this compound modulates, providing a foundation for understanding its therapeutic potential.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways and mediators.

Mechanism of Action

This compound's anti-inflammatory effects are primarily attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[2][3] This action blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby downregulating the expression of inflammatory target genes.

Furthermore, this compound has been observed to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1β (IL-1β) , and Interleukin-6 (IL-6) .[4][5] It also inhibits the activity of cyclooxygenase-2 (COX-2) , an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4]

Quantitative Data: Anti-inflammatory Activity

| Model | This compound Dose | Effect | Reference |

| LPS-induced acute lung injury in mice | 250 mg/kg (i.p.) | Decreased total protein, neutrophils, macrophages, MMP-9, TNF-α, and NO in BALF. | [3] |

| Acetic acid-induced writhing in mice | 125, 250, 500 mg/kg (p.o.) | Significant reduction in writhing responses. | [6] |

| Formalin test in mice (second phase) | 125, 250 mg/kg (p.o.) | Significant reduction in flinching behavior (26-31% inhibition). | [6] |

| LPS-induced periodontitis in rats | 50 mg/kg | Significant suppression of IL-1β and TNF-α production. | [5] |

| Carrageenan-induced paw edema in mice | 125, 250, 500 mg/kg (p.o.) | Inhibition of paw edema and mechanical hypernociception. | [7] |

Experimental Protocol: LPS-Induced Acute Lung Injury in Mice

-

Animal Model: Male BALB/c mice are used.

-

Treatment: this compound (62.5, 125, 250, or 500 mg/kg) is administered intraperitoneally (i.p.) one hour prior to the induction of lung injury.[3]

-

Induction of Injury: Mice are intratracheally instilled with lipopolysaccharide (LPS) (1.5 mg/kg).[3]

-

Sample Collection: Four hours after LPS administration, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.

-

Analysis:

-

Total and differential cell counts in BALF are determined using a hemocytometer.

-

Total protein concentration in BALF is measured using a Bradford assay.

-

Levels of TNF-α, IL-6, and MMP-9 in BALF are quantified by ELISA.

-

Nitric oxide (NO) levels are determined using the Griess reagent.

-

Lung tissue is collected for histological examination (H&E staining) and Western blot analysis of NF-κB pathway proteins (p-IκBα, IκBα, p65).[3]

-

Antioxidant Activity

This compound demonstrates significant antioxidant properties through various mechanisms, contributing to its protective effects against oxidative stress-related damage.

Mechanism of Action

The antioxidant activity of this compound is multifaceted and includes:

-

Free Radical Scavenging: this compound can directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical. This activity is attributed to its phenolic structure, which can donate a hydrogen atom to neutralize free radicals.

-

Enhancement of Antioxidant Enzymes: this compound has been shown to increase the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[8] These enzymes play a critical role in detoxifying reactive oxygen species (ROS).

-

Inhibition of Lipid Peroxidation: this compound can inhibit lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular injury.[8]

Quantitative Data: Antioxidant Activity

| Assay | IC50 Value of this compound/Anethole-rich Oil | Reference |

| DPPH radical scavenging | IC50: 34.29 ± 0.77 mg/mL (Star anise oil) | [9] |

| ABTS radical scavenging | IC50: 31.71 ± 0.19 mg/mL (Star anise oil) | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a series of concentrations.

-

Reaction Mixture: A defined volume of each this compound concentration is mixed with a fixed volume of the DPPH solution. A control containing the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the this compound solution.

-

IC50 Determination: The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the this compound concentration.

Anticancer Activity

This compound has demonstrated promising anticancer effects in various cancer cell lines and animal models through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Mechanism of Action

The anticancer mechanisms of this compound include:

-

Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in cancer cells by activating the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 , leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3 .[10]

-

Cell Cycle Arrest: this compound can arrest the cell cycle at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[10]

-

Inhibition of Proliferation and Metastasis: this compound has been shown to inhibit the proliferation and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs) , specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during metastasis.[11]

-

Modulation of Signaling Pathways: this compound exerts its anticancer effects by modulating key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer and play a central role in cell growth, survival, and proliferation.[11][12] this compound has been shown to suppress the phosphorylation of Akt, ERK, and p38.[11]

Quantitative Data: Anticancer Activity

| Cell Line | Activity | IC50/GI50 Value | Reference |

| MDA-MB-231 (Triple Negative Breast Cancer) | Anti-proliferative | IC50: 50 µM | [13] |

| MG-63 (Human Osteosarcoma) | Anti-proliferative | GI50: 60.25 µM | [10] |

| HCT 116 (Colon Cancer) | Anti-proliferative | IC50: 50.34 ± 1.19 µg/mL (Essential Oil) | [14] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Neuroprotective Activity

This compound has demonstrated neuroprotective effects in various models of neurological disorders, suggesting its potential in the management of neurodegenerative diseases.

Mechanism of Action

The neuroprotective mechanisms of this compound are linked to its:

-

Antioxidant and Anti-inflammatory Properties: As detailed in previous sections, this compound's ability to combat oxidative stress and inflammation is crucial for its neuroprotective effects, as these processes are key contributors to neuronal damage in neurodegenerative diseases.[4]

-

Modulation of Neurotransmitter Systems: this compound has been shown to modulate monoaminergic, GABAergic, and glutamatergic neurotransmission, which are essential for normal brain function.[4][15]

-

Inhibition of Excitotoxicity: this compound can protect neurons from excitotoxicity, a process of neuronal damage caused by excessive stimulation by excitatory neurotransmitters like glutamate.[4]

-

Mitochondrial Protection: It helps in maintaining mitochondrial function, which is often impaired in neurodegenerative conditions.[4]

-

Modulation of PI3K/Akt/mTOR Pathway: this compound has been shown to increase the gene expression of PI3K, Akt, and mTOR in the hippocampus, a pathway crucial for neuronal survival and plasticity.[16]

Quantitative Data: Neuroprotective Activity

| Model | This compound Dose | Effect | Reference |

| Rotenone-induced Parkinson's disease in rats | 250 mg/kg (i.g.) | Improved cognitive function, increased pain threshold, decreased hippocampal MDA levels. | [17] |

| Rotenone-induced Parkinson's disease in rats | 62.5, 125, 250 mg/kg (i.g.) | Attenuated motor dysfunction, reduced oxidative stress, and decreased α-synuclein expression. | [8] |

| Maternal separation stress in mice | 31.25, 62.5, 125 mg/kg (i.p.) | Mitigated autistic-like behaviors, increased gene expression of PI3K, Akt, and mTOR. | [16] |

| Cerebral ischemia/reperfusion in rats | 125, 250 mg/kg (p.o.) | Decreased infarct volume, BBB permeability, and neuronal apoptosis. | [18] |

Experimental Protocol: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

-

Cell Culture: Primary cortical neurons are cultured.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration to induce oxygen-glucose deprivation.

-

Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation.

-

Treatment: this compound is added to the culture medium at different concentrations either before, during, or after OGD/R.

-

Assessment of Neuroprotection:

-

Cell viability is assessed using assays like MTT or LDH.

-

Apoptosis is measured by flow cytometry using Annexin V/PI staining.

-

Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.

-

Mitochondrial membrane potential is assessed using dyes like JC-1.

-

Western blot analysis is performed to evaluate the expression of proteins involved in apoptotic and survival pathways.

-

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi.

Mechanism of Action

The precise antimicrobial mechanism of this compound is not fully elucidated but is thought to involve the disruption of microbial cell membrane integrity and function, leading to the leakage of intracellular components and eventual cell death. Its lipophilic nature allows it to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability.

Quantitative Data: Antimicrobial Activity

| Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Saccharomyces cerevisiae | MFC: 200 µg/mL | [19] |

| Bacillus cereus | 0.02% (v/v) (Essential Oil) | [20] |

| Staphylococcus aureus | 0.02% (v/v) (Essential Oil) | [20] |

| Listeria monocytogenes | 0.02% (v/v) (Essential Oil) | [20] |

| Enterococcus strains | Bactericidal | [21] |

| Various nosocomial bacteria | MIC: 3.91 to 125 µg/mL (Essential Oil) | [21] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Controls: Positive (broth with inoculum, no this compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a multifaceted natural compound with a broad range of biological activities that hold significant therapeutic promise. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK, coupled with its antioxidant and direct antimicrobial properties, provides a strong scientific basis for its anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of this compound in human populations for various disease indications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound blocks both early and late cellular responses transduced by tumor necrosis factor: effect on NF-kappaB, AP-1, JNK, MAPKK and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of this compound in lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review of the neurological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound in Nociception Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound attenuates motor dysfunctions, striatal neuronal activity deficiency and blood brain barrier permeability by decreasing striatal α-synuclein and oxidative stress in rotenone-induced Parkinson’s disease of male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trans-Anethole Abrogates Cell Proliferation and Induces Apoptosis through the Mitochondrial-Mediated Pathway in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound exerts antimetatstaic activity via inhibition of matrix metalloproteinase 2/9 and AKT/mitogen-activated kinase/nuclear factor kappa B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive review of the neurological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound via increase in the gene expression of PI3K/AKT/mTOR mitigates the autistic-like behaviors induced by maternal separation stress in mice [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective effect of this compound against rotenone induced non-motor deficits and oxidative stress in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Assessment of Antimicrobial Activity, Mode of Action and Volatile Compounds of Etlingera pavieana Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacological Properties of Anethole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole, a phenylpropanoid widely found in the essential oils of aromatic plants such as anise, fennel, and star anise, has a long history of use in traditional medicine and as a flavoring agent. In recent years, it has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, anticancer, and antimicrobial effects. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's mechanisms of action.

Anti-inflammatory Properties

This compound has demonstrated potent anti-inflammatory effects in various in vivo and in vitro models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory activity of this compound is significantly attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. This compound has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB-α.[1] This action blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target inflammatory genes.

Furthermore, this compound has been reported to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including the inhibition of p38 and JNK phosphorylation.[3][4] The MAPK pathway plays a critical role in transducing extracellular signals to cellular responses, including inflammation. By inhibiting this pathway, this compound can further attenuate the inflammatory response.

// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB_alpha [label="IκB-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; inflammatory_genes [label="Inflammatory Genes\n(TNF-α, IL-1β, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inflammatory_response [label="Inflammatory Response", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS -> TLR4; TLR4 -> IKK; IKK -> IkB_alpha [label="Phosphorylation &\nDegradation", style=dashed]; IkB_alpha -> NF_kB [arrowhead=tee, label="Inhibition"]; NF_kB -> nucleus [label="Translocation"]; nucleus -> inflammatory_genes [label="Transcription"]; inflammatory_genes -> inflammatory_response; this compound -> IKK [arrowhead=tee, label="Inhibition", color="#EA4335"]; } caption this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data: In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in various animal models. The following table summarizes the effective doses of this compound in reducing inflammation in the carrageenan-induced paw edema model and lipopolysaccharide (LPS)-induced acute lung injury model.

| Animal Model | This compound Dose (mg/kg) | Route of Administration | Observed Effect | Reference |

| Carrageenan-induced paw edema (Rat) | 250 and 500 | Oral | Reduced pleural exudate volume and leukocyte migration | [5] |

| LPS-induced acute lung injury (Mouse) | 62.5, 125, 250, 500 | Intraperitoneal | Dose-dependent reduction in total protein and inflammatory cells in BALF | [1] |

| LPS-induced periodontitis (Rat) | 50 | - | Significant suppression of IL-1β and TNF-α | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the methodology for evaluating the anti-inflammatory activity of a compound using the carrageenan-induced paw edema model in rats.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Pletismometer

-

Syringes and needles

Procedure:

-

Fast the rats overnight with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer this compound, the vehicle (negative control), or the positive control orally to different groups of rats.

-

One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[1][7]

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticancer Properties

This compound has emerged as a promising natural compound with potential anticancer activities, demonstrating the ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines.

Mechanism of Action

The anticancer effects of this compound are mediated through multiple signaling pathways. It has been shown to induce apoptosis (programmed cell death) by activating caspases-3 and -9 and modulating the expression of Bcl-2 family proteins.[8][9] this compound can also trigger cell cycle arrest, often at the G2/M phase, by downregulating cyclins and cyclin-dependent kinases (CDKs).[9]

Furthermore, this compound has been found to inhibit key cancer-promoting signaling pathways, including:

-

NF-κB Pathway: As with its anti-inflammatory action, this compound's inhibition of NF-κB contributes to its anticancer effects by downregulating genes involved in cell survival and proliferation.[10][11]

-

MAPK Pathway: this compound can suppress the phosphorylation of ERK1/2, p38, and JNK, which are often dysregulated in cancer.[3][10]

-

Wnt/β-catenin Pathway: Inhibition of this pathway by this compound can lead to decreased cancer cell proliferation and invasion.[10][12]